molecular formula C22H22N2O6 B601127 SN-38 Hydroxy Acid CAS No. 142677-15-4

SN-38 Hydroxy Acid

Cat. No. B601127
CAS RN: 142677-15-4
M. Wt: 410.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SN-38 is an antineoplastic drug and the active metabolite of irinotecan . It is an analog of camptothecin, a topoisomerase I inhibitor, and has 1000 times more activity than irinotecan itself . The potency of SN-38 relative to irinotecan varies from 2- to 2000-fold .


Synthesis Analysis

SN-38 is formed via hydrolysis of irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 . In an attempt to improve the antitumor activity and reduce the side effects of irinotecan, novel prodrugs of SN-38 were prepared by conjugating amino acids or dipeptides to the 10-hydroxyl group of SN-38 via a carbamate linkage .


Molecular Structure Analysis

The chemical formula of SN-38 is C22H20N2O5 . It undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .


Chemical Reactions Analysis

SN-38 undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH . It is also metabolized via glucuronidation by UGT1A1 .


Physical And Chemical Properties Analysis

SN-38 has some undesirable physical and chemical properties, including poor solubility and stability, which seriously hinder its effective delivery to tumor sites .

Scientific Research Applications

1. Enhancing Anti-Tumor Activity

  • SN-38's effectiveness as a topoisomerase inhibitor is limited due to its hydrophobicity and instability. Research has focused on improving its water dispersity and anti-tumor efficiency. A study developed a prodrug, SN-38-BOC, which transforms to active SN-38 in acidic tumor environments, showing enhanced cytotoxicity and anti-angiogenesis effects in cancer cells and tumor models (Song et al., 2018).

2. Targeted Delivery Systems

  • Utilizing nanoparticles for SN-38 delivery has been explored. For example, folic acid-targeted nanoparticles were developed for SN-38 delivery to cancer cells, demonstrating greater cytotoxicity against specific cancer cells compared to non-targeted nanoparticles (Ebrahimnejad et al., 2010).
  • Another approach involved using liposome-loaded thermo-sensitive hydrogel for intratumoral injection, which stabilized SN-38's active form and reduced systemic toxicity while enhancing antitumor efficacy (Bai et al., 2018).

3. Quantitative Analysis for Clinical Studies

  • Development of sensitive methods for quantifying SN-38 in human plasma, such as a liquid chromatography tandem mass spectrometry method, has been crucial for supporting clinical pharmacokinetic studies (Khan et al., 2003).

4. Improving Solubility and Stability

  • Various studies have focused on overcoming the poor solubility and instability of SN-38. For instance, novel liposome-based formulations have been developed to enhance its solubility and stability, showing promising cytotoxicity and therapeutic efficacy in preclinical studies (Zhang et al., 2004).

5. Innovative Drug Formulations

  • Research has also delved into creating biocompatible, superparamagnetic chitosan-based nanocomplexes for efficient SN-38 delivery, achieving superior targeting and antitumor efficacy in colorectal cancer models (Wu et al., 2021).
  • Another innovative approach involved a GSH-sensitive SN-38 prodrug with an "OFF-to-ON" fluorescence switch, demonstrating potential applicability as a chemotherapeutic agent (Whang et al., 2018).

6. Pharmacokinetics and Drug Metabolism

  • Studies have also examined the glucuronidation of SN-38, which is crucial for its detoxification and metabolism. For instance, research on the UGT1A9 variant found in Japanese cancer patients highlighted its impact on SN-38 glucuronidation and irinotecan metabolism (Jinno et al., 2003).

7. Nanocrystal Formulations

  • SN-38 nanocrystals have been developed to improve its solubility and stability, demonstrating enhanced antitumor efficacy both in vitro and in vivo, with particle size significantly influencing its properties (Chen et al., 2017).

8. Biodistribution Studies

  • Research on the biodistribution of SN-38, such as using [11C]SN-38, helps in understanding its pharmacokinetics and aiding in the development of better treatment protocols (Apana et al., 2010).

Mechanism of Action

SN-38 is a highly effective cytotoxic topoisomerase I inhibitor . The entrapment of SN-38 in liposomes results in a more stable and more soluble form of the drug, allowing for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites .

Safety and Hazards

SN-38 is toxic if swallowed . It can cause symptoms of diarrhea and myelosuppression experienced by 25% of the patients administered irinotecan .

Future Directions

Research is being conducted to improve the delivery of SN-38 to tumor sites. For example, nanostructured lipid carriers (NLCs) containing SN-38 have been prepared and shown promising potentials as a novel treatment for glioblastoma . Another study developed pH-responsive nanostructured lipid nanoparticles (LNP) which exhibited a slow-releasing hexagonal structure at physiological pH and quick release bicontinuous cubic phase at the acidic tumor pH .

properties

{ "Design of the Synthesis Pathway": "The synthesis of SN-38 Hydroxy Acid involves the conversion of SN-38 to its hydroxy acid form. This can be achieved through a series of chemical reactions that involve oxidation and hydrolysis.", "Starting Materials": ["SN-38", "Sodium periodate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water"], "Reaction": ["1. Dissolve SN-38 in water", "2. Add sodium periodate and hydrochloric acid to the solution", "3. Stir the mixture at room temperature for several hours", "4. Add sodium borohydride to the mixture to reduce the oxidized SN-38 to its hydroxy acid form", "5. Adjust the pH of the solution to alkaline using sodium hydroxide", "6. Extract the hydroxy acid product using a suitable organic solvent", "7. Purify the product using column chromatography or recrystallization"] }

CAS RN

142677-15-4

Molecular Formula

C22H22N2O6

Molecular Weight

410.43

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.